N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22BrClN4O2/c35-24-13-17-30(28(19-24)32(41)22-9-5-2-6-10-22)38-33(42)23-11-15-26(16-12-23)37-34-39-29-18-14-25(36)20-27(29)31(40-34)21-7-3-1-4-8-21/h1-20H,(H,38,42)(H,37,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJDCBGOLURSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)C(=O)NC5=C(C=C(C=C5)Br)C(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22BrClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- A benzoyl group
- A bromophenyl moiety
- A quinazoline derivative
The molecular formula and weight are crucial for understanding its interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H17BrClN3O |
| Molecular Weight | 435.34 g/mol |
| CAS Number | 1393813-42-7 |
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the benzamide linkage and the introduction of halogen substituents. The synthesis pathway typically includes:
- Formation of the Benzamide : Reaction of benzoyl chloride with an appropriate amine.
- Bromination : Introduction of bromine at specific positions on the phenyl ring.
- Quinazoline Derivative Synthesis : Formation through cyclization reactions involving amino and carbonyl groups.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on related sulfonamide derivatives revealed their effectiveness against various bacterial strains, suggesting that this compound may exhibit similar effects due to its structural components .
Anticancer Properties
Preliminary studies have suggested potential anticancer activity against various cancer cell lines. The mechanism is believed to involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a role in tumor growth .
Cardiovascular Effects
Another area of interest is the compound's effect on cardiovascular health. Research on related compounds indicates that they may influence perfusion pressure and coronary resistance, potentially acting as calcium channel blockers . This could translate into therapeutic applications for conditions like hypertension or heart failure.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis demonstrated that similar compounds reduced bacterial biofilm formation significantly more than controls, indicating potential for use in treating infections resistant to conventional antibiotics.
- Anticancer Activity Assessment : In vitro studies showed that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Key Observations:
Molecular Weight and Lipophilicity : The target compound has the highest molecular weight (~628.9 g/mol) and estimated XLogP³ (~8.5), reflecting its extended aromaticity and halogen content. This suggests lower aqueous solubility compared to simpler analogs like Compound I (335.1 g/mol, XLogP³ 3.2) .
Substituent Effects: The 6-chloro-4-phenylquinazoline moiety in the target and enhances π-π stacking and hydrophobic interactions, critical for kinase inhibition.
Hydrogen Bonding: All compounds retain two hydrogen bond donors (amide NH and quinazoline NH), supporting interactions with polar residues in binding pockets .
Anticancer Activity
- Target Compound : While direct data is unavailable, analogs like and show inhibitory activity against tyrosine kinases (e.g., EGFR). The 6-chloro substituent in the target may enhance potency compared to 6-bromo in , as chlorine’s electronegativity improves binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
